3-Benzyl-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline is a novel compound identified through structure-based pharmacophore virtual screening and experimental validation as a potential Gi-protein-biased agonist for the human mu opioid receptor (μ-OR) []. This compound belongs to the pyrazoloisoquinoline class of compounds and is being investigated for its potential in pain management [].
The synthesis of 3-benzyl-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline was achieved through a series of chemical reactions, starting with a pyrazoloisoquinoline scaffold. Computational R-group screening was utilized to identify promising derivatives, and 14 of these derivatives, including the title compound, were synthesized [].
3-Benzyl-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline is proposed to act as a Gi-protein-biased agonist for the human mu opioid receptor (μ-OR) []. This implies that the compound selectively activates the Gi-protein signaling pathway downstream of the μ-OR while minimizing the activation of the β-arrestin pathway []. This biased agonism is a desirable characteristic for opioid receptor ligands as it may potentially lead to reduced adverse effects associated with traditional opioid agonists [].
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4